1-(di-p-tolylmethyl)-1H-1,2,4-triazole
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Overview
Description
1-(di-p-tolylmethyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two p-tolyl groups attached to a triazole ring, making it a derivative of 1,2,4-triazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(di-p-tolylmethyl)-1H-1,2,4-triazole typically involves the reaction of p-tolylmethyl chloride with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(di-p-tolylmethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
1-(di-p-tolylmethyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(di-p-tolylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, which lacks the p-tolyl groups.
1-(p-tolyl)-1H-1,2,4-triazole: A similar compound with only one p-tolyl group.
1-(di-p-tolylmethyl)-1H-1,2,3-triazole: A structural isomer with the triazole ring in a different arrangement.
Uniqueness
1-(di-p-tolylmethyl)-1H-1,2,4-triazole is unique due to the presence of two p-tolyl groups, which enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other triazole derivatives and may contribute to its specific chemical and biological properties .
Biological Activity
1-(di-p-tolylmethyl)-1H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles, which have gained attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antiproliferative properties based on recent research findings.
Synthesis and Characterization
The synthesis of this compound involves the reaction of di-p-tolylmethanol with appropriate reagents to form the triazole ring. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) confirm the structure of the synthesized compound. The presence of substituents on the triazole ring significantly influences its biological activity.
Anti-Inflammatory Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit notable anti-inflammatory effects. For instance:
- Cytokine Inhibition : Compounds derived from 1,2,4-triazole significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Specifically, compounds with certain substitutions showed a decrease in TNF-α production by 44–60% at concentrations ranging from 50 µg/mL to 100 µg/mL .
- Mechanism of Action : The inhibitory effects on cytokine release suggest that these compounds may modulate inflammatory pathways. Compounds with specific substituents increased their efficacy in inhibiting TNF-α production compared to standard anti-inflammatory drugs like ibuprofen .
Antimicrobial Activity
This compound and its derivatives have also been evaluated for their antimicrobial properties:
- Bacterial Strains : Studies indicate that these compounds exhibit activity against various Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that specific functional groups enhance antibacterial efficacy .
- Comparative Efficacy : In comparative studies, certain derivatives showed superior activity against resistant strains of bacteria when compared to traditional antibiotics .
Antiproliferative Activity
The antiproliferative effects of this compound derivatives were assessed using various cancer cell lines:
- Cell Viability Assays : Results indicated that some derivatives significantly inhibited cell proliferation at concentrations as low as 10 µg/mL. The most potent compounds led to a reduction in cell viability by over 50% in tested cancer cell lines .
Case Studies
Several case studies highlight the effectiveness of this compound derivatives:
- Study on TNF-α Inhibition : A study demonstrated that specific triazole derivatives not only inhibited TNF-α production but also showed a dose-dependent response in PBMC cultures stimulated with lipopolysaccharides (LPS) .
- Antimicrobial Screening : Another research effort screened a series of triazole derivatives against a panel of bacterial strains. The results revealed that modifications in the triazole structure could lead to enhanced antibacterial activity against resistant strains .
Summary Table of Biological Activities
Properties
Molecular Formula |
C17H17N3 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
1-[bis(4-methylphenyl)methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H17N3/c1-13-3-7-15(8-4-13)17(20-12-18-11-19-20)16-9-5-14(2)6-10-16/h3-12,17H,1-2H3 |
InChI Key |
FIXSEWQJAMQFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)N3C=NC=N3 |
Origin of Product |
United States |
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